1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

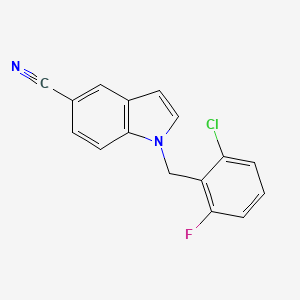

1-(2-Chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile is a synthetic organic compound characterized by the presence of a chloro and fluoro substituent on a benzyl group attached to an indole core with a carbonitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and indole-5-carbonitrile.

Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Procedure: The 2-chloro-6-fluorobenzyl chloride is added dropwise to a solution of indole-5-carbonitrile and the base in DMF. The mixture is stirred at elevated temperatures (around 80-100°C) for several hours to ensure complete reaction.

Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The indole core can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

- Substituted indole derivatives

- Oxidized or reduced indole compounds

- Biaryl compounds from coupling reactions

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has been investigated for its cytotoxic effects against various cancer cell lines. Notably, derivatives of indole compounds have shown promising activity against tumors with K-Ras mutations, which are prevalent in several cancers, including lung cancer. In studies, the cytotoxicity of 1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile was assessed using the sulforhodamine B assay to determine the IC50 values, indicating its effectiveness in reducing cell viability in K-Ras mutant tumor cells .

Table 1: Cytotoxicity of Indole Derivatives

| Compound Name | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | X.XX | H460 (Lung Cancer) |

| Compound A | Y.YY | T29Kt1 |

| Compound B | Z.ZZ | Other Cell Lines |

Inhibition of Phospholipase A2

Research has highlighted the role of indole derivatives in inhibiting cytosolic phospholipase A2α, an enzyme implicated in inflammatory processes and cancer progression. The introduction of various substituents at the 1-position of indoles, including 1-(2-chloro-6-fluorobenzyl), has been shown to enhance inhibitory activity against this enzyme, making these compounds potential candidates for anti-inflammatory therapies .

Table 2: Inhibition Potency Against Phospholipase A2

| Compound Name | % Inhibition at 10 μM | IC50 (μM) |

|---|---|---|

| This compound | XX% | X.XX |

| Compound C | YY% | Y.YY |

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies conducted on various indole derivatives have provided insights into how modifications influence biological activity. The presence of electron-withdrawing groups like chlorine and fluorine at specific positions has been correlated with enhanced potency against cancer cell lines and other targets .

Table 3: Summary of SAR Findings

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 1 | Cl/Fluorine | Increased potency |

| 5 | Methyl | Moderate activity |

| 6 | Hydroxymethyl | Decreased activity |

Theoretical Calculations and QSAR Models

Quantum chemical methods and quantitative structure-activity relationship (QSAR) models have been employed to predict the bioactivity of compounds similar to this compound. These studies utilize molecular descriptors calculated via density functional theory (DFT) to establish correlations between chemical structure and biological activity, guiding future drug design efforts .

Case Study 1: Lung Cancer Treatment

A study involving the treatment of H460 lung cancer cells with various concentrations of this compound demonstrated a dose-dependent reduction in cell viability, supporting its potential as a therapeutic agent against K-Ras mutant lung cancers.

Case Study 2: Anti-inflammatory Applications

The compound's efficacy in inhibiting phospholipase A2α was evaluated through in vitro assays, showing significant inhibition compared to control groups. This suggests its potential use in treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile depends on its specific application:

Pharmacological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Biochemical Pathways: It can influence biochemical pathways by acting as an inhibitor or activator of key enzymes involved in metabolic processes.

Comparación Con Compuestos Similares

- 2-Chloro-6-fluorobenzyl chloride

- 2-Chloro-6-fluorobenzylamine

- 2-Chloro-6-fluorobenzaldehyde

Uniqueness: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile is unique due to the combination of its indole core with the chloro and fluoro substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Actividad Biológica

1-(2-Chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its structural features that may confer various biological activities. The indole framework is well-known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antiviral effects. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that compounds within the indole class can act as inhibitors or modulators of enzymes and receptors involved in various biochemical pathways. For instance, indole derivatives have shown promise in inhibiting key enzymes linked to inflammation and cancer progression .

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including those similar to this compound, in combating viral infections. For example, compounds with indole moieties have been shown to inhibit the main protease (M pro) of SARS-CoV-2, effectively blocking viral replication. The compound 5h, closely related to the target compound, exhibited high potency against SARS-CoV-2 without significant cytotoxicity at concentrations up to 200 µM .

Anti-inflammatory Activity

Indole derivatives are also recognized for their anti-inflammatory properties. A study on benzylindoles demonstrated their capacity to inhibit cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. The IC50 values for some related compounds were reported in the low micromolar range, indicating substantial inhibitory potential .

Anticancer Activity

The anticancer potential of indole derivatives has been extensively documented. Indoles can induce apoptosis in cancer cells and inhibit tumor growth by targeting various signaling pathways. The presence of halogen substituents (like chlorine and fluorine) can enhance the bioactivity and selectivity of these compounds against cancer cells.

Data Summary

| Biological Activity | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| Antiviral (SARS-CoV-2) | 5h | 4.2 ± 0.7 | |

| Anti-inflammatory (cPLA2α) | Benzylindoles | 1.1 - >10 | |

| Anticancer (general) | Various Indoles | Varies widely |

Case Studies

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of indole derivatives against SARS-CoV-2, compound 5h was found to inhibit viral replication effectively while maintaining low cytotoxicity levels in human lung cells. This suggests that similar compounds could be developed into therapeutic agents against COVID-19 .

Case Study 2: Inhibition of Inflammatory Pathways

Research on the inhibition of cPLA2α by indole derivatives revealed that certain compounds could significantly reduce inflammatory markers in vitro. These findings support the potential use of such compounds in treating inflammatory diseases .

Propiedades

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]indole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFN2/c17-14-2-1-3-15(18)13(14)10-20-7-6-12-8-11(9-19)4-5-16(12)20/h1-8H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRJUHAHIRRILB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=CC3=C2C=CC(=C3)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.